Unveiling the Action of MK-3168: A Technical Guide to a Key PET Tracer for Fatty Acid Amide Hydrolase
Unveiling the Action of MK-3168: A Technical Guide to a Key PET Tracer for Fatty Acid Amide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3168 is a potent and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in the endocannabinoid system. Developed as a positron emission tomography (PET) tracer, [11C]MK-3168 serves as a critical tool for in vivo imaging and quantification of FAAH in the brain.[1][2] Its primary application lies in understanding the distribution and activity of FAAH in both healthy and diseased states, as well as assessing the target engagement of novel FAAH inhibitors under clinical investigation. This technical guide provides an in-depth overview of the mechanism of action of MK-3168, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Core Mechanism of Action
The mechanism of action of MK-3168 is centered on its high-affinity and selective binding to the FAAH enzyme. FAAH is the primary catabolic enzyme responsible for the hydrolysis of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, which can lead to a range of physiological effects, including analgesia and anxiolysis.
MK-3168, when radiolabeled with carbon-11 ([11C]MK-3168), acts as a molecular probe. Following intravenous administration, it readily crosses the blood-brain barrier and binds to FAAH enzymes in the brain. The emitted positrons from the decay of 11C can be detected by a PET scanner, allowing for the three-dimensional mapping of FAAH distribution and density. The signal intensity of [11C]MK-3168 in a specific brain region is directly proportional to the concentration of FAAH in that area.
In the context of drug development, pre- and post-dosing PET scans with [11C]MK-3168 can be utilized to determine the percentage of FAAH occupancy by a therapeutic FAAH inhibitor at various doses. This provides crucial pharmacokinetic and pharmacodynamic information, aiding in the selection of optimal clinical trial dosages.
Signaling Pathway
The signaling pathway influenced by the action of FAAH, and consequently by its inhibitor MK-3168, is a cornerstone of the endocannabinoid system. The diagram below illustrates the central role of FAAH in regulating anandamide signaling.
Quantitative Data
The following tables summarize the key quantitative parameters of MK-3168, providing a comparative overview of its binding affinity and inhibitory potency across different species.
| Parameter | Human | Rhesus | Rat | Reference |
| FAAH Inhibition (IC50, nM) | 1.0 | 5.5 | 1.7 | [2] |
| FAAH Inhibition (IC90, nM) | 5.5 | 29 | - | [1] |
| Parameter | Species | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]MK-3168 Binding | Human Cortex | 0.8 ± 0.1 | 1.2 ± 0.1 | [1] |
| Rhesus Cortex | 1.5 ± 0.2 | 2.1 ± 0.2 | [1] | |
| Rat Cortex | 1.1 ± 0.1 | 3.5 ± 0.3 | [1] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the in vitro potency of MK-3168 to inhibit FAAH activity.
Materials:
-
Human, rhesus, or rat brain homogenates (source of FAAH)
-
[3H]Anandamide (substrate)
-
MK-3168 (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of MK-3168 in the assay buffer.
-
In a microplate, add the brain homogenate to each well.
-
Add the different concentrations of MK-3168 to the respective wells.
-
Initiate the enzymatic reaction by adding [3H]Anandamide to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic stop solution (e.g., 1 M HCl).
-
Extract the unhydrolyzed [3H]Anandamide using an organic solvent (e.g., chloroform/methanol).
-
Measure the radioactivity of the aqueous phase (containing the hydrolyzed product, [3H]ethanolamine) using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of MK-3168.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo PET Imaging with [11C]MK-3168 in Rhesus Monkeys
Objective: To visualize and quantify FAAH in the brain of a living subject.
Materials:
-
[11C]MK-3168 (radioligand)
-
Anesthetized rhesus monkey
-
PET/CT scanner
-
Arterial blood sampling line (for metabolite analysis)
Procedure:
-
Anesthetize the rhesus monkey and position it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of [11C]MK-3168.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples at predefined time points throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
-
Reconstruct the PET images.
-
Analyze the time-activity curves (TACs) for different brain regions of interest.
-
Perform kinetic modeling of the PET data to estimate parameters such as the volume of distribution (VT) and binding potential (BPND), which are related to FAAH density.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a clinical PET imaging study designed to assess the target occupancy of an investigational FAAH inhibitor using [11C]MK-3168.
